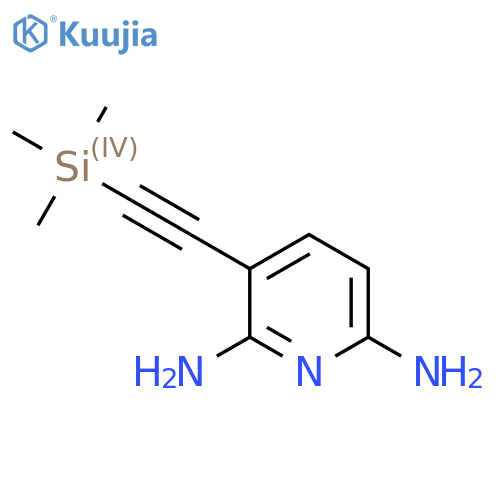

Cas no 936342-41-5 (3-Trimethylsilanylethynylpyridine-2,6-diamine)

3-Trimethylsilanylethynylpyridine-2,6-diamine 化学的及び物理的性質

名前と識別子

-

- 3-Trimethylsilanylethynylpyridine-2,6-diamine

- 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

- 3-Trimethylsilanylethynyl-pyridin-2,6-diamine

- 3-Trimethylsilanylethynyl-pyridine-2,6-diamine

- 3-((Trimethylsilyl)ethynyl)pyridine-2,6-diamine

- 3-(2-trimethylsilylethynyl)pyridine-2,6-diamine

-

- MDL: MFCD24624351

- インチ: 1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13)

- InChIKey: ULLCGVNMSDQYJJ-UHFFFAOYSA-N

- ほほえんだ: [Si](C#CC1=CC=C(N)N=C1N)(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 258

- トポロジー分子極性表面積: 64.9

3-Trimethylsilanylethynylpyridine-2,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 195998-5g |

3-Trimethylsilanylethynylpyridine-2,6-diamine, 95% |

936342-41-5 | 95% | 5g |

$1568.00 | 2023-09-07 | |

| TRC | T189295-500mg |

3-Trimethylsilanylethynylpyridine-2,6-diamine |

936342-41-5 | 500mg |

$ 810.00 | 2022-06-03 | ||

| Matrix Scientific | 195998-1g |

3-Trimethylsilanylethynylpyridine-2,6-diamine, 95% |

936342-41-5 | 95% | 1g |

$660.00 | 2023-09-07 | |

| TRC | T189295-250mg |

3-Trimethylsilanylethynylpyridine-2,6-diamine |

936342-41-5 | 250mg |

$ 490.00 | 2022-06-03 |

3-Trimethylsilanylethynylpyridine-2,6-diamine 関連文献

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

3-Trimethylsilanylethynylpyridine-2,6-diamineに関する追加情報

Introduction to 3-Trimethylsilanylethynylpyridine-2,6-diamine (CAS No. 936342-41-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Trimethylsilanylethynylpyridine-2,6-diamine, identified by the chemical compound code CAS No. 936342-41-5, is a sophisticated organic molecule that has garnered significant attention in the realms of chemical biology and medicinal chemistry due to its unique structural and functional attributes. This compound, characterized by a pyridine core adorned with two amino groups at the 2 and 6 positions and a terminal ethynyl group linked to a trimethylsilyl moiety, presents a versatile platform for the development of novel bioactive molecules. The presence of these distinct functional groups—namely, the electron-withdrawing pyridine ring, the nucleophilic amino groups, and the highly reactive ethynyl functionality—endows 3-Trimethylsilanylethynylpyridine-2,6-diamine with remarkable chemical reactivity, making it an invaluable intermediate in synthetic chemistry and a promising candidate for drug discovery initiatives.

The CAS No. 936342-41-5 designation ensures precise identification and traceability of this compound within scientific literature and industrial applications. As research in medicinal chemistry progresses, the demand for structurally diverse and biologically relevant heterocyclic compounds continues to escalate. 3-Trimethylsilanylethynylpyridine-2,6-diamine stands out as a representative example of how strategic molecular design can yield compounds with tailored properties suitable for addressing complex biological targets.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel pharmacophores. The ethynylpyridine scaffold, in particular, has been extensively explored for its potential as a building block in drug discovery due to its ability to interact with biological macromolecules through multiple non-covalent interactions. The incorporation of a trimethylsilyl group further enhances the compound's utility by providing stability during synthetic transformations while allowing for selective functionalization at other positions.

One of the most compelling aspects of 3-Trimethylsilanylethynylpyridine-2,6-diamine is its versatility in serving as a precursor for more complex derivatives. The amino functionalities at the 2 and 6 positions can be readily modified through various chemical reactions, including coupling with carboxylic acids or activated esters to form amides, or condensation reactions to construct cyclic structures. Additionally, the terminal ethynyl group can undergo Sonogashira coupling or other transition-metal-catalyzed reactions to introduce additional aryl or heteroaryl moieties.

The relevance of such modifications is underscored by recent studies demonstrating the importance of pyridine-based motifs in medicinal chemistry. Pyridines are ubiquitous in biologically active compounds due to their ability to mimic natural product scaffolds and engage with target proteins through hydrogen bonding or π-stacking interactions. For instance, pyridine derivatives have been reported as kinase inhibitors, GPCR ligands, and antiviral agents, highlighting the therapeutic potential of this class of compounds.

The trimethylsilyl (TMS) protecting group on the ethynyl moiety serves multiple purposes beyond mere stability enhancement. It acts as an orthogonal protecting group that can be selectively removed under mild conditions without affecting other sensitive functional groups present in the molecule. This feature is particularly valuable in multi-step syntheses where different protecting groups need to be installed and deprotected in a controlled manner.

Recent innovations in synthetic methodologies have further expanded the utility of 3-Trimethylsilanylethynylpyridine-2,6-diamine. For example, transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular architectures featuring multiple heterocyclic units or bridged structures. These techniques are particularly useful in generating libraries of structurally diverse compounds for high-throughput screening applications.

In the context of drug discovery pipelines, 3-Trimethylsilanylethynylpyridine-2,6-diamine has been employed as a key intermediate in several promising lead optimization campaigns. Its structural features allow for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—critical factors that determine a compound's suitability for further development into an actual therapeutic agent.

The growing interest in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has also opened new avenues for utilizing 3-Trimethylsilanylethynylpyridine-2,6-diamine as a building block. These materials are being explored for their potential applications in catalysis, gas storage, and sensing applications due to their tunable porosity and surface properties.

From a computational chemistry perspective, density functional theory (DFT) studies have been instrumental in understanding the electronic structure and reactivity of 3-Trimethylsilanylethynylpyridine-2,6-diamine. These theoretical investigations have provided insights into how different substituents influence its interaction with biological targets—a critical aspect for rational drug design efforts.

The synthesis of 3-Trimethylsilanylethynylpyridine-2,6-diamine itself presents an interesting challenge that has been addressed through various synthetic strategies reported in the literature. Common approaches involve multi-step sequences starting from commercially available precursors such as pyridine derivatives or acetylenes bearing appropriate protecting groups. The efficiency and scalability of these synthetic routes are important considerations when evaluating their industrial applicability.

In conclusion,3-Trimethylsilanylethynylpyridine-2,6-diam ine (CAS No. 936342 -41 -5) represents an exciting example of how molecular design can yield versatile intermediates with broad applicability across multiple disciplines within chemical biology and medicinal chemistry . Its unique structural features , coupled with recent advances i n synthetic methodologies , make it a valuable asset f or researchers seeking t o develop n ew bioactive m olecules . As our understanding o f biological systems continues t o expand , compounds like thi s are poised t o play an increasingly important role i n next-generation therapeutic interventions . p >

936342-41-5 (3-Trimethylsilanylethynylpyridine-2,6-diamine) 関連製品

- 1421493-39-1(3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea)

- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)

- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)

- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)

- 87549-39-1(Fenoldopam 8-Sulfate)

- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)

- 35458-34-5(3-Chloro-4-hydroxy-5-methylbenzoic acid)

- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)

- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

- 2308274-99-7(N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide)